

Comparing reactivity of HCFO-1122 with tetrafluoroethylene

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Compound of Interest

Compound Name: 2-Chloro-1,1-difluoroethylene

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An Objective Comparison of the Reactivity of HCFO-1122 and Tetrafluoroethylene

This guide provides a detailed comparison of the chemical reactivity of **2-chloro-1,1-difluoroethylene** (HCFO-1122) and tetrafluoroethylene (TFE), two important fluorinated alkenes. The comparison focuses on their behavior in key reaction types, including addition reactions, polymerization, and their relative thermal stability, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed decisions in their work.

Introduction to the Compounds

Tetrafluoroethylene (TFE), with the chemical formula C_2F_4 , is a symmetrical and highly reactive fluorocarbon.^{[1][2]} It is the monomer for polytetrafluoroethylene (PTFE), a widely used fluoropolymer known for its exceptional chemical inertness and thermal stability.^[1] The reactivity of TFE is largely dictated by its electron-deficient double bond, making it susceptible to both radical and ionic reactions.

HCFO-1122, or **2-chloro-1,1-difluoroethylene** ($CF_2=CHCl$), is an unsymmetrical hydrochlorofluoroolefin.^[3] Its reactivity is influenced by the presence of both fluorine and chlorine atoms, as well as a hydrogen atom, which introduces asymmetry and different reaction pathways compared to the perfluorinated TFE.

Comparative Reactivity Data

The following table summarizes the available data on the reactivity of HCFO-1122 and TFE. It is important to note that direct comparative studies under identical conditions are limited, and therefore, the comparison is based on data from various sources.

Property	HCFO-1122 (CF ₂ =CHCl)	Tetrafluoroethylene (C ₂ F ₄)
Addition Reactions	Undergoes addition of hydrogen to form 1,1-difluoroethane.[3] Reacts with trichlorosilane across the double bond.[3]	Reacts with various reagents across the double bond, including halogens and hydrogen halides.[2] Undergoes [2+2] cycloaddition with alkenes and dienes.[2]
Cycloaddition	Reacts with cyclopentadiene at 170°C to produce bicyclic norbornene derivatives.[3]	Reacts with butadiene to form a [2+2] cycloadduct under kinetic control and a [4+2] Diels-Alder adduct under thermodynamic control.[4] Reacts with cyclopentadiene in a [2+2] cycloaddition via a stepwise, biradical mechanism and a concerted [4+2] cycloaddition.[5]
Polymerization	Information on homopolymerization is limited in the searched literature.	Readily undergoes free-radical polymerization to form high molecular weight polytetrafluoroethylene (PTFE).[1] The polymerization is highly exothermic.
Thermal Stability	Decomposes upon heating, with one route being dehydrochlorination.[3]	Thermally unstable and can decompose explosively to carbon and carbon tetrafluoride.[2] The thermal decomposition of its polymer, PTFE, in a vacuum begins around 423.5°C, yielding primarily the monomer.[6] The minimum ignition temperature for decomposition of TFE gas decreases with increasing pressure.[7] In wet air, the

degradation of PTFE has an apparent activation energy of 103 kcal/mol.[8]

Reaction with Radicals

Reacts with chlorine atoms.

Reacts with OH radicals with a rate constant of $(1.13 \pm 0.33) \times 10^{-11} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$. [9] The reaction with NO₃ radicals is very slow ($k < 3 \times 10^{-15} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$). [9] Reacts with ozone with a rate constant of $(4.80 \pm 0.62) \times 10^{-21} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$. [9] The addition of bistrifluoromethyl nitroxide radical has an activation energy of $44.6 \pm 0.4 \text{ kJ mol}^{-1}$. [10]

Experimental Protocols

Cycloaddition of Cyclopentadiene with HCFO-1122

Objective: To synthesize bicyclic norbornene derivatives.

Procedure: **2-chloro-1,1-difluoroethylene** is heated with cyclopentadiene at 170°C in a sealed vessel.[3] The progress of the reaction can be monitored by gas chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated and purified using fractional distillation. Characterization of the bicyclic adducts can be performed using NMR and mass spectrometry.

Cycloaddition of Cyclopentadiene with Tetrafluoroethylene

Objective: To synthesize [2+2] and [4+2] cycloadducts.

Procedure: Freshly distilled cyclopentadiene is reacted with tetrafluoroethylene in a suitable solvent within a pressure reactor. The reaction can be carried out at various temperatures to

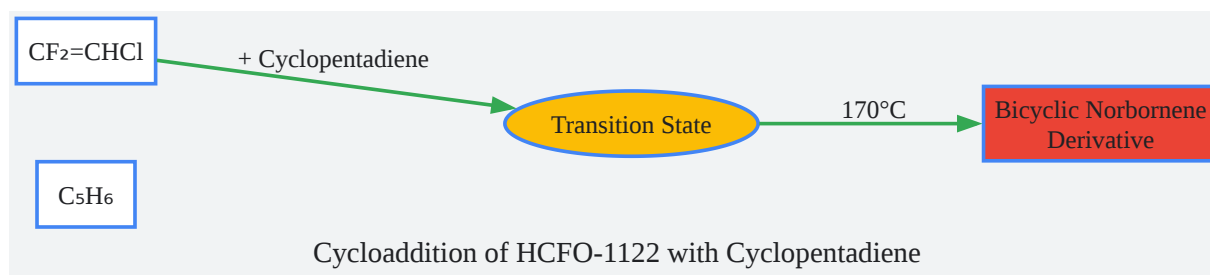
study the kinetic versus thermodynamic product distribution. The reaction mixture is then analyzed by GC-MS to identify and quantify the different cycloadducts formed. Theoretical calculations using DFT can be employed to understand the reaction mechanism, which involves both a stepwise biradical pathway for the [2+2] adduct and a concerted pathway for the [4+2] adduct.[5]

Free-Radical Polymerization of Tetrafluoroethylene

Objective: To synthesize polytetrafluoroethylene (PTFE).

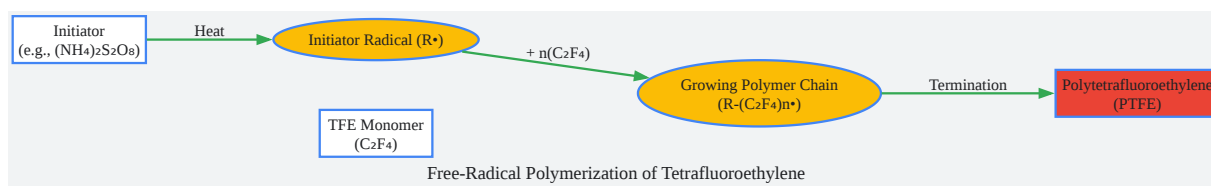
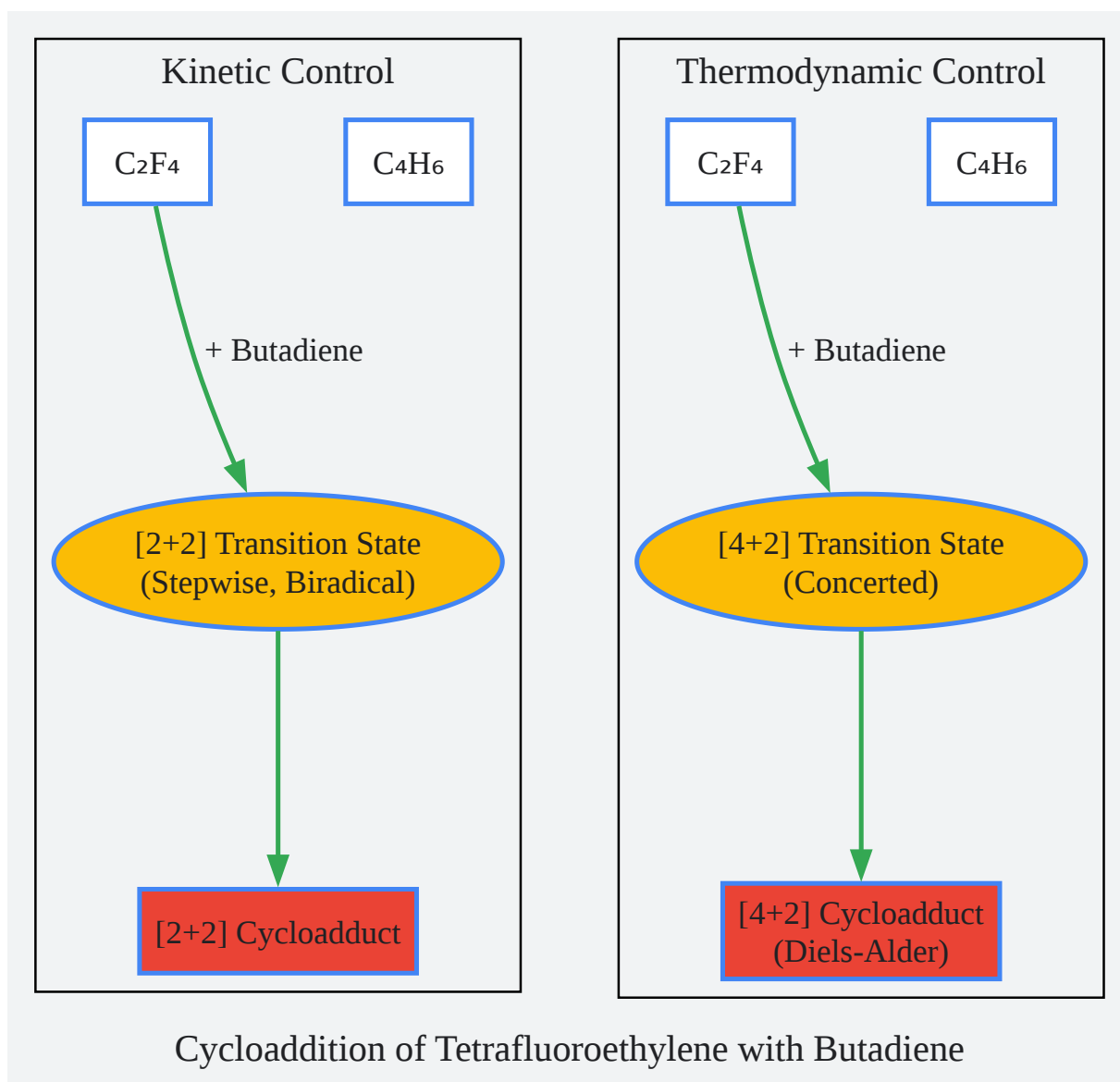
Procedure: The polymerization is typically carried out in an aqueous medium via suspension or emulsion polymerization.[1] For suspension polymerization, TFE is passed into water containing a radical initiator, such as ammonium persulfate, at a temperature of 310-350 K and a pressure of 10-20 atm.[11] The resulting PTFE is obtained as a granular powder. For emulsion polymerization, a surfactant is used to stabilize the polymer particles, yielding a colloidal dispersion of PTFE.[1]

Reaction Pathway Visualizations



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Caption: Reaction pathway for the cycloaddition of HCFO-1122.



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